molecular formula C16H17NO2 B404186 2-ethoxy-N-(4-methylphenyl)benzamide CAS No. 303991-49-3

2-ethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B404186
CAS No.: 303991-49-3
M. Wt: 255.31g/mol
InChI Key: CHLNUGWGDFQYNR-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the ortho position of the benzoyl ring and a para-methyl group on the aniline moiety. Its molecular formula is C₁₆H₁₇NO₂ (molecular weight: 255.31 g/mol) . Structurally, the ethoxy group (–OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while the para-methyl group (–CH₃) on the phenyl ring enhances lipophilicity. Its synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 4-methylaniline via carbodiimide-mediated amidation .

Properties

CAS No.

303991-49-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

2-ethoxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-7-5-4-6-14(15)16(18)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

CHLNUGWGDFQYNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Ethoxy groups enhance lipophilicity compared to methoxy but reduce solubility. Chloro and nitro substituents increase polarity and reactivity .
  • Conformational Differences : Dihedral angles between aromatic rings vary significantly. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits a near-orthogonal arrangement (79.2°), influencing crystal packing and stability .

Cardiac Electrophysiology

  • 2-MMB (methoxy analogue) demonstrated efficacy in suppressing long QT (LQT) syndrome in zebrafish models, shortening ventricular action potentials by modulating ion channels .
  • Ethoxy’s bulkier nature may alter binding kinetics compared to methoxy .

Antimicrobial Potential

  • Sulfonamide derivatives (e.g., 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide) inhibit dihydropteroate synthase (DHPS) with binding energies of −8.2 kcal/mol, indicating antibacterial activity .
  • 2-Ethoxy-N-(4-methylphenyl)benzamide lacks sulfonamide moieties but shares a benzamide scaffold, suggesting possible alternative mechanisms of action .

Cytotoxicity

  • Derivatives like 2-Ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide exhibit cytotoxicity (IC₅₀: 8.2 μM in MCF-7 cells), attributed to the long alkyl chain enhancing membrane interaction .
  • The absence of alkyl chains in 2-ethoxy-N-(4-methylphenyl)benzamide likely reduces cytotoxic effects, highlighting the role of substituents in bioactivity .

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